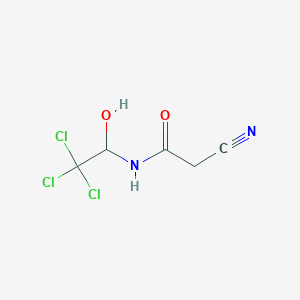

2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

CAS No.: 54888-09-4

Cat. No.: VC7153701

Molecular Formula: C5H5Cl3N2O2

Molecular Weight: 231.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54888-09-4 |

|---|---|

| Molecular Formula | C5H5Cl3N2O2 |

| Molecular Weight | 231.46 |

| IUPAC Name | 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |

| Standard InChI | InChI=1S/C5H5Cl3N2O2/c6-5(7,8)4(12)10-3(11)1-2-9/h4,12H,1H2,(H,10,11) |

| Standard InChI Key | BQTQWELXEBAEEU-UHFFFAOYSA-N |

| SMILES | C(C#N)C(=O)NC(C(Cl)(Cl)Cl)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three functional groups:

-

Cyano group (-C≡N): Enhances electrophilicity and participates in nucleophilic addition reactions.

-

Acetamide backbone (-N-C(=O)-): Provides hydrogen-bonding capacity and stabilizes intermediate states in synthetic pathways.

-

Trichloro-1-hydroxyethyl side chain (-CH(OH)CCl₃): Contributes steric bulk and electron-withdrawing effects, influencing solubility and reactivity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS No. | 54888-09-4 | |

| Molecular Formula | C₅H₅Cl₃N₂O₂ | |

| Molecular Weight | 231.46 g/mol | |

| SMILES | C(C#N)C(=O)NC(C(Cl)(Cl)Cl)O | |

| InChIKey | BQTQWELXEBAEEU-UHFFFAOYSA-N |

Spectroscopic Profiles

-

IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1650 cm⁻¹ (amide C=O), and ~3400 cm⁻¹ (O-H stretch) confirm functional groups .

-

NMR Spectroscopy:

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized through a two-step process:

-

Formation of Trichloroethanol Intermediate: Trichloroethanol reacts with cyanoacetic acid derivatives under acidic conditions to form N-(2,2,2-trichloro-1-hydroxyethyl)acetamide precursors .

-

Cyano Group Introduction: Subsequent nitrosation or cyanation using reagents like sodium nitrite (NaNO₂) in aqueous methanol introduces the cyano moiety .

Example Synthesis (Adapted from Patent US3919284A):

-

Step 1: 1-Cyanoacetyl-3-ethylurea (151 parts) reacts with sodium nitrite (72 parts) in methanol-water (1:1) at 40°C under nitrogen .

-

Step 2: Gradual addition of HCl (37 parts) followed by pH adjustment yields the target compound .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 30–60°C | Maximizes rate |

| Solvent Composition | 50–100% aqueous methanol | Prevents side reactions |

| Molar Ratio (NaNO₂:Substrate) | 1:1 to 1:1.1 | Minimizes excess reagent |

Mechanistic Insights

The reaction proceeds via:

-

Nucleophilic Attack: The hydroxyl group on trichloroethanol attacks the electrophilic carbonyl carbon of cyanoacetamide.

-

Dehydration: Acid catalysis removes water to form the acetamide bond.

-

Cyclization Prevention: Exclusion of oxygen and controlled pH (5–7) mitigate undesired cyclization .

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited data available, but predicted to be soluble in polar aprotic solvents (DMF, DMSO) due to the hydroxyethyl group.

-

Stability: Decomposes above 200°C; susceptible to hydrolysis under strongly acidic or basic conditions.

Reactivity Profile

-

Nucleophilic Sites: The cyano group and amide nitrogen participate in condensation reactions (e.g., forming oxadiazines) .

-

Electrophilic Sites: The trichloromethyl group undergoes substitution reactions with thiols or amines .

Applications in Research and Industry

Agrochemical Development

The compound serves as a precursor to fungicidal agents. Alkylation of its hydroxyimino derivatives yields methoxyimino-acetamides, effective against Phytophthora infestans .

Pharmaceutical Intermediates

In the synthesis of 4H-1,3,5-oxadiazines, it acts as a thiourea derivative. These heterocycles exhibit antimicrobial and anticancer properties .

Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume